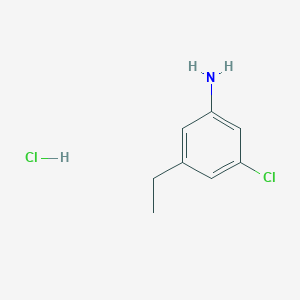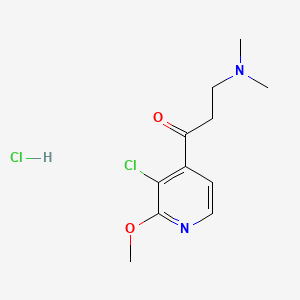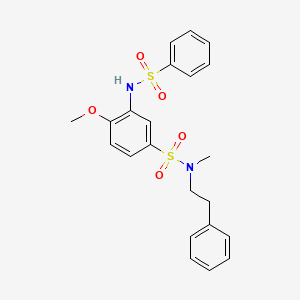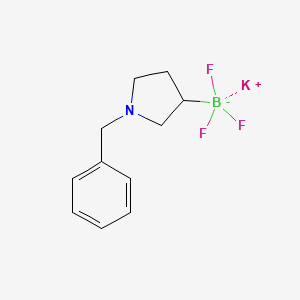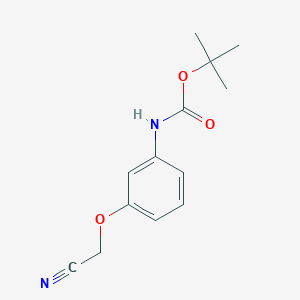
1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine is a compound that features a unique structure combining an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes the reaction of 1-methylimidazole with a piperidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
Applications De Recherche Scientifique
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-imidazol-2-yl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(1H-imidazol-2-yl)piperidine: Lacks the methyl group on the imidazole ring, which can affect its chemical reactivity and biological activity.
1-(1-methyl-1H-imidazol-2-yl)piperidin-3-ol: Contains a hydroxyl group on the piperidine ring, which can introduce additional hydrogen bonding interactions.
1-(1-methyl-1H-imidazol-2-yl)methylpiperidine: Features a different substitution pattern on the piperidine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(1-methylimidazol-2-yl)piperidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-12-6-4-11-9(12)13-5-2-3-8(10)7-13/h4,6,8H,2-3,5,7,10H2,1H3 |
Clé InChI |
FUDUQFLCSOOKNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1N2CCCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


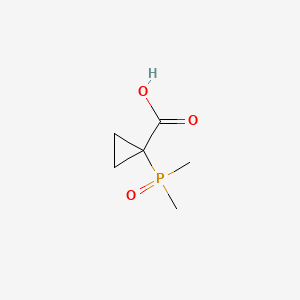
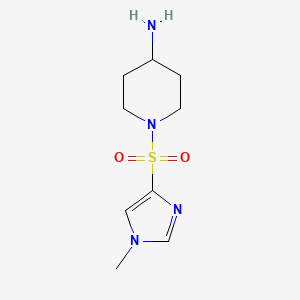
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
